![molecular formula C18H25N5O3 B2852355 8-hexyl-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887871-99-0](/img/structure/B2852355.png)
8-hexyl-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-hexyl-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also known as C16, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of 8-hexyl-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is not fully understood, but it is thought to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways. 8-hexyl-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer effects.
Biochemical and Physiological Effects:
8-hexyl-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune function. 8-hexyl-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has also been found to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of 8-hexyl-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is its potential as a therapeutic agent in various diseases. However, there are also limitations to its use in lab experiments, including its complex synthesis method and potential toxicity at high doses. Additionally, the mechanism of action of 8-hexyl-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is not fully understood, which may limit its potential applications in certain fields.
未来方向
There are several future directions for research on 8-hexyl-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, including the development of more efficient synthesis methods, the identification of its precise mechanism of action, and the exploration of its potential applications in other fields, such as immunology and metabolic disorders. Additionally, further studies are needed to assess the safety and efficacy of 8-hexyl-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione in humans, which could pave the way for its use as a therapeutic agent in various diseases.
Conclusion:
In conclusion, 8-hexyl-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound that has shown potential as a therapeutic agent in various fields, including cancer research, neuroscience, and infectious diseases. Its complex synthesis method and potential toxicity at high doses are limitations to its use in lab experiments, but its potential applications and future directions for research make it an exciting area of study in the scientific community.
合成方法
The synthesis of 8-hexyl-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves a multi-step process that includes the condensation of 2,6-diaminopurine with 2-bromo-3-hexanone, followed by the reaction of the resulting compound with 2-oxopropyl bromide. The final product is obtained by the reaction of the intermediate with acetic anhydride. The synthesis of 8-hexyl-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex process that requires expertise in organic chemistry and is typically carried out in specialized laboratories.
科学研究应用
8-hexyl-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and infectious diseases. In cancer research, 8-hexyl-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In neuroscience, 8-hexyl-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been found to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. In infectious diseases, 8-hexyl-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been shown to have antiviral and antibacterial activity against a range of pathogens.
属性
IUPAC Name |
6-hexyl-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3/c1-5-6-7-8-9-21-12(2)10-22-14-15(19-17(21)22)20(4)18(26)23(16(14)25)11-13(3)24/h10H,5-9,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZYXJVHPOAVGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16613931 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


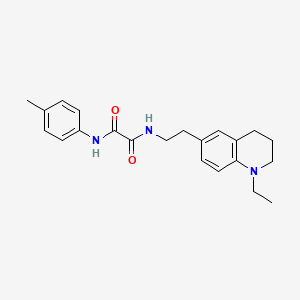
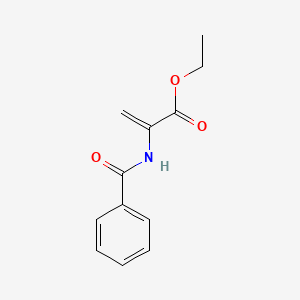
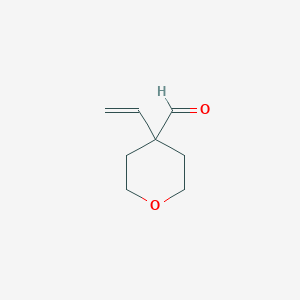
![6-[4-[5-Chloropentanoyl(methyl)amino]phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B2852280.png)
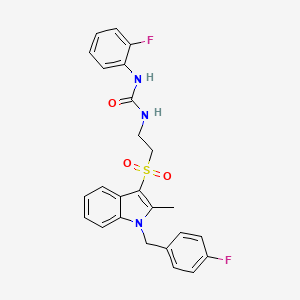
![N-butyl-4-((1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2852283.png)
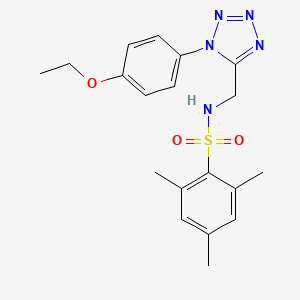

![2-[1-Oxo-1-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B2852289.png)
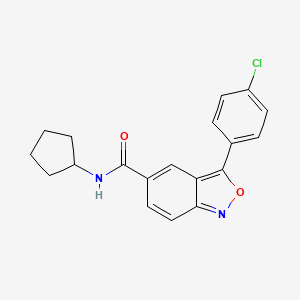
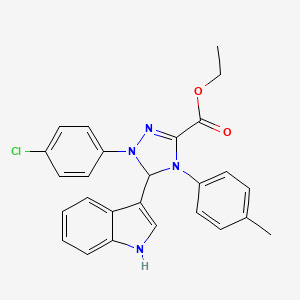
![(E)-N-[[4-Chloro-3-(trifluoromethyl)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2852293.png)
